REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[CH:5]=[O:6].[OH-].[K+].Cl.Cl[CH2:15][C:16]1[NH:17][CH:18]=[CH:19][N:20]=1>CS(C)=O.C(Cl)Cl.O>[NH:17]1[CH:18]=[CH:19][N:20]=[C:16]1[CH2:15][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[CH:5]=[O:6] |f:1.2,3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1I
|
Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
105.4 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1NC=CN1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (MeOH/DCM=8/92)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)COC=1C=C(C=O)C=CC1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.297 mmol | |
AMOUNT: MASS | 97.4 mg | |
YIELD: PERCENTYIELD | 36.8% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |